molecular formula C20H18N6O3S2 B1667612 AMG-151 free base CAS No. 1304015-76-6

AMG-151 free base

Cat. No. B1667612
M. Wt: 454.5 g/mol
InChI Key: PCOMIRCNMMNOAP-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARRY-403, also known as AMG-151, is an orally available allosteric glucokinase (GK) activator developed for the treatment of type 2 diabetes mellitus (T2DM). ARRY-403 has many favorable physicochemical characteristics and ADME properties (low potential to cause drug–drug interactions (DDIs). ARRY-403 potently activates human glucokinase (GK) in vitro (EC50 = 79 nM at 5 mM glucose), with an S0.5 = 0.93 mM glucose (ARRY-403 at 5 mM) and Vmax = 134% compared to the no activator control. It possesses good in vitro drug-like properties (aqueous solubility, cell permeability, low low potential for drug-drug interactions, low predicted hepatic clearance), and selectivity against broad panels of receptors and enzymes.

Scientific Research Applications

Application in Glucokinase Activation

AMG-151, also known as ARRY‐403, is researched for its role in activating glucokinase, a critical enzyme in glucose homeostasis. A study evaluated the effect of AMG-151 on fasting plasma glucose in patients with type 2 diabetes. It was observed that AMG-151, when administered twice daily, significantly reduced fasting plasma glucose levels in these patients (Katz et al., 2016).

Pharmacokinetic Improvement through Co-crystallization

Research on AMG-517, a related compound, reveals that co-crystallization with carboxylic acids can enhance its pharmacokinetic properties. A study comparing 12 carboxylic acid co-crystals of AMG-517 showed improved dissolution rates and higher bioavailability in rat models, indicating potential for better drug delivery and effectiveness (Stanton et al., 2011).

Use in Transdermal Patches

AMG-151 has been explored in the development of transdermal patches. One study focused on creating a drug-in-adhesive transdermal patch for S-amlodipine free base, a similar compound, which showed potential in maintaining stable plasma levels over extended periods in rat models. This suggests the feasibility of transdermal delivery systems for similar compounds like AMG-151 (Sun et al., 2009).

Co-crystal Characterization and Pharmacokinetics

Another study on AMG 517's co-crystal with sorbic acid revealed that this form has initially better solubility than the free base. This finding indicates the potential of co-crystal forms of similar compounds for improved drug formulation and efficacy (Bak et al., 2008).

properties

CAS RN

1304015-76-6

Product Name

AMG-151 free base

Molecular Formula

C20H18N6O3S2

Molecular Weight

454.5 g/mol

IUPAC Name

(1S)-1-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol

InChI

InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1

InChI Key

PCOMIRCNMMNOAP-CQSZACIVSA-N

Isomeric SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O

SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O

Canonical SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol
AMG-151
ARRY-403

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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